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For Immediate Release

Cambridge, MA — December 4, 2025 — Life sciences researchers and drug development
professionals now have access to a comprehensive specificity profile of CAM2602, a potent
and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PP1).[1]
[2] Detailed analysis reveals that CAM2602 is highly specific for Aurora A kinase, exhibiting
minimal interaction with a broad panel of other kinases, including the closely related Aurora B.

[1]3]

CAM2602 binds to Aurora A with a high affinity of 19 nM.[1][2] Its mechanism of action, which
involves inhibiting the interaction between Aurora A and its activating partner TPX2, differs from
traditional ATP-competitive inhibitors.[1] This novel mechanism is a key factor in its remarkable
selectivity.

Kinase Specificity Profile

The selectivity of CAM2602 and its analogs has been rigorously evaluated using advanced
screening platforms. A key study utilized the DiscoverX KINOMEscan™ platform to assess the
activity of a representative compound from the same chemical series, compound 9, against a
panel of 97 different kinases. At a concentration of 10 uM, this compound showed no significant
off-target binding.[1]

Furthermore, direct assessment of CAM2602 revealed excellent selectivity. In a Cerep screen,
CAM2602's only notable off-target activity at a 10 uM concentration was a 55% inhibition of

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15583641?utm_src=pdf-interest
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403621/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01165
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403621/
https://www.biorxiv.org/content/10.1101/2023.03.22.533679v3.full-text
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403621/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01165
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403621/
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403621/
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://www.benchchem.com/product/b15583641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

agonist radioligand binding to the human adenosine A3 G-protein coupled receptor.[1]

Isothermal Titration Calorimetry (ITC) data further underscores the high selectivity of this series
of compounds for Aurora A over Aurora B. While potent binding to Aurora A was observed, the
binding affinity for Aurora B was significantly weaker, demonstrating greater than 1000-fold
selectivity for Aurora A.[1]
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Experimental Methodologies

The specificity of CAM2602 was determined using state-of-the-art experimental protocols to
ensure the accuracy and reliability of the data.

KINOMEscan™ Profiling

The kinase selectivity of the CAM2602 series was assessed using the KINOMEscan™ platform
from DiscoverX. This method is based on a competitive binding assay.

Experimental Workflow:

o Assay Components: The assay consists of three main components: the kinase of interest, a
ligand that is immobilized, and the test compound (e.g., CAM2602 analog).
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o Competitive Binding: The test compound is incubated with the kinase. If the compound binds
to the active site of the kinase, it will compete with the immobilized ligand.

» Quantification: The amount of kinase that binds to the immobilized ligand is quantified. A
reduction in the amount of bound kinase in the presence of the test compound indicates that

the compound is interacting with the kinase.

KINOMEscan™ Experimental Workflow

Preparation

Kinase Immobilized Ligand Test Compound (CAM2602 analog)

Asiay

Incubation of Kinase,
— | Immobilized Ligand, [
and Test Compound

Re%out

Quantification of
Kinase-Ligand Binding

:

Data Analysis

Click to download full resolution via product page

KINOMEscan™ Experimental Workflow Diagram

Isothermal Titration Calorimetry (ITC)
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The binding affinity and thermodynamics of CAM2602 and its analogs to Aurora A and Aurora B
were determined by Isothermal Titration Calorimetry.

Experimental Protocol:

o Sample Preparation: The kinase protein (e.g., Aurora A or Aurora B) is placed in the sample
cell of the calorimeter. The inhibitor (e.g., CAM2602) is loaded into a syringe.

« Titration: The inhibitor is injected in small, precise amounts into the sample cell containing
the kinase.

e Heat Measurement: The heat change that occurs upon binding of the inhibitor to the kinase
is measured by the instrument.

o Data Analysis: The resulting data is analyzed to determine the binding affinity (K D ),
stoichiometry (n), and enthalpy (AH) of the interaction.

Aurora A Signaling Pathway

Aurora A is a critical regulator of cell division, and its dysregulation is implicated in various
cancers. It functions within a complex signaling network to ensure proper mitotic progression.
CAM2602's specific inhibition of the Aurora A-TPX2 interaction disrupts this pathway, leading to
mitotic arrest and cell death in cancer cells.
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Simplified Aurora A Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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